molecular formula C13H11FO2 B1322002 [4-(4-Fluorophenoxy)phenyl]methanol CAS No. 167091-96-5

[4-(4-Fluorophenoxy)phenyl]methanol

Cat. No.: B1322002
CAS No.: 167091-96-5
M. Wt: 218.22 g/mol
InChI Key: CDHGTLMRIKSFII-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenoxy)phenyl]methanol is a useful research compound. Its molecular formula is C13H11FO2 and its molecular weight is 218.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • [4-(4-Fluorophenoxy)phenyl]methanol has been utilized in synthesizing compounds like 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol. Its crystal structure was analyzed, showing significant intermolecular hydrogen bonding stabilizing the structure (Xu Liang, 2009).

Chemosensor Development

  • The compound has been involved in developing chemosensors. For instance, a phenyl thiadiazole-based Schiff base receptor was created for detecting Al3+ ions, exhibiting quick response, excellent selectivity, and sensitivity (A. K. Manna, S. Chowdhury, & G. Patra, 2020).

Polymer Research

  • In polymer research, derivatives of this compound were used to synthesize sulfonated side-chain grafting units for poly(arylene ether sulfone), showing high proton conductivity and potential as polyelectrolyte membrane materials in fuel cells (D. Kim, G. Robertson, & M. Guiver, 2008).

Photoluminescent Materials

  • The enzymatic oxidative polymerization of 4-fluoroguaiacol, a related compound, led to the creation of a novel material displaying fluorescence with applications in laser scanning confocal microscopy and photoluminescence spectroscopy (Juvencio López et al., 2014).

Antimycobacterial Activity

  • Derivatives of this compound have been synthesized and evaluated for their antimycobacterial activities, showing good activity against isoniazid-resistant Mycobacterium tuberculosis (M. A. Ali & M. Yar, 2007).

Theoretical Studies

  • Theoretical studies using density functional theory have been conducted on related compounds like (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, providing insights into molecular structures and active sites (S. Trivedi, 2017).

Properties

IUPAC Name

[4-(4-fluorophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHGTLMRIKSFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-fluorophenoxy)benzaldehyde (10 g, 46.3 mmol) in methanol (50 mL) was added NaBH4 (1.750 g, 46.3 mmol) portionwise, after addition the mixture was stirred at room temperature overnight. After removing the solvent, the residue was diluted with DCM (50 mL), the suspension was filtered though a pad of Celite, the filtrate was concentrated to afford the title compound (7 g, 30.5 mmol, 65.9% yield) as a gray solid. LCMS: rt=1.49 min, [M+H+]=219
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
65.9%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Lithium aluminum hydride (0.25 g, 6.69 mmol) was slurried in 20 ml of dry diethyl ether and cooled in an ice bath. The ethyl 4-(4-fluorophenoxy)benzoate (2.32 g, 8.91 mmol) in 5 ml of dry diethyl ether was added dropwise and the reaction was stirred at room temperature overnight. More lithium aluminum hydride (0.25 g) was added and the reaction was stirred for four hours. The reaction was carefully quenched by sequential addition of 0.5 ml of water, 0.5 ml of 15% NaOH solution in water, and 1.5 ml of water. The resulting white precipitate was filtered using celite and washed with diethyl ether and discarded. The filtrate and washings were combined and concentrated to afford 1.92 g (99%) of the subtitle compound.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
ethyl 4-(4-fluorophenoxy)benzoate
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
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Reaction Step Four
Yield
99%

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